Glucoalyssin

Description

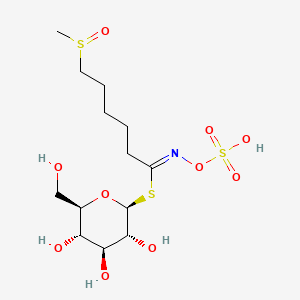

beta-D-Glucopyranose, 1-thio-, 1-(6-(methylsulfinyl)-N-(sulfooxy)hexanimidate) has been reported in Arabidopsis thaliana and Lepidium meyenii with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-N-sulfooxyhexanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO10S3/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22)/b14-9-/t8-,10-,11+,12-,13+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCGRJSHMZWRQQ-PWGYDFSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-37-6 | |

| Record name | Glucoalyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Glucoalyssin Biosynthesis in Brassica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the glucoalyssin biosynthesis pathway in the genus Brassica. This compound, a methionine-derived aliphatic glucosinolate, and its hydrolysis products have garnered significant interest for their potential applications in agriculture and human health, including pest resistance and chemopreventive properties. This document details the enzymatic steps, key genes, and regulatory networks involved in the biosynthesis of this compound, from the initial chain elongation of methionine to the final side-chain modifications. Quantitative data on gene expression and metabolite concentrations are summarized in structured tables. Furthermore, detailed experimental protocols for the analysis of glucosinolates and the investigation of gene expression are provided. This guide is intended to be a valuable resource for researchers in plant biochemistry, molecular biology, and drug development who are focused on understanding and manipulating glucosinolate pathways in Brassica crops.

Introduction

Glucosinolates (GSLs) are a class of nitrogen- and sulfur-containing secondary metabolites characteristic of the order Brassicales, which includes the economically important Brassica genus (e.g., broccoli, cabbage, rapeseed). Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, such as isothiocyanates, nitriles, and thiocyanates, which play roles in plant defense and have been associated with both beneficial and anti-nutritional effects in humans.

This compound (5-methylsulfinylpentyl glucosinolate) is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis follows a well-defined three-stage pathway:

-

Side-chain elongation of methionine.

-

Formation of the core glucosinolate structure .

-

Secondary side-chain modifications .

This guide will provide an in-depth exploration of each of these stages, with a focus on the key enzymes and genes identified in Brassica species.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process localized within the plant cell. The pathway is initiated in the chloroplasts with the chain elongation of methionine and continues in the cytoplasm for the formation of the core structure and subsequent side-chain modifications.

Stage 1: Side-Chain Elongation of Methionine

The carbon chain of methionine is elongated by a series of recurring enzymatic reactions, analogous to the leucine biosynthesis pathway. This process involves the addition of methylene groups to the amino acid backbone. For this compound, which has a five-carbon side chain, this involves three cycles of chain elongation. The key enzymes in this stage are:

-

Branched-chain aminotransferase (BCAT) : Catalyzes the deamination of methionine.

-

Methylthioalkylmalate synthase (MAM) : Catalyzes the condensation of the resulting 2-oxo acid with acetyl-CoA. The MAM1 gene is primarily responsible for the production of short-chain aliphatic GSLs (C3-C5)[1].

-

Isopropylmalate isomerase (IPMI) : Catalyzes the isomerization of the malate derivative.

-

Isopropylmalate dehydrogenase (IPMDH) : Catalyzes the oxidative decarboxylation to yield the chain-elongated 2-oxo acid.

-

Branched-chain aminotransferase (BCAT) : Catalyzes the transamination to form the chain-elongated amino acid, dihomomethionine, which is the precursor for the next cycle or for entry into the core pathway.

Figure 1. Side-chain elongation pathway of methionine for this compound biosynthesis.

Stage 2: Formation of the Core Glucosinolate Structure

The chain-elongated amino acid, in the case of this compound, 5-methylthiopentylamine, is converted into the core glucosinolate structure through a series of reactions catalyzed by cytochromes P450 and other enzymes.

-

Cytochrome P450 monooxygenases (CYP79s) : The CYP79F1 enzyme converts the chain-elongated methionine derivatives to their corresponding aldoximes[2][3].

-

Cytochrome P450 monooxygenases (CYP83s) : CYP83A1 further oxidizes the aldoximes to reactive intermediates (aci-nitro compounds or nitrile oxides)[4][5].

-

Glutathione S-transferase (GST) or C-S lyase : The reactive intermediate is conjugated to a sulfur donor, typically glutathione, followed by cleavage to form a thiohydroximate.

-

UDP-glucosyltransferase (UGT) : The thiohydroximate is glucosylated by a UGT (e.g., UGT74B1) to form a desulfoglucosinolate.

-

Sulfotransferase (SOT) : In the final step of core structure formation, a sulfate group is added by a sulfotransferase (e.g., SOT16) to yield the parent glucosinolate, 5-methylthiopentyl glucosinolate (glucoerucin).

References

- 1. Heterologous protein expression in E. coli [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. sabraojournal.org [sabraojournal.org]

- 4. Four genes encoding MYB28, a major transcriptional regulator of the aliphatic glucosinolate pathway, are differentially expressed in the allopolyploid Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Function of Glucoalyssin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoalyssin, a member of the aliphatic class of glucosinolates, is a sulfur-containing secondary metabolite predominantly found in plants of the Brassicaceae family. Like other glucosinolates, this compound itself is biologically inactive. However, upon tissue damage, it is hydrolyzed by the enzyme myrosinase to produce bioactive compounds, primarily isothiocyanates. These hydrolysis products play a crucial role in the plant's defense against herbivores and pathogens and are also of interest for their potential applications in human health and drug development. This technical guide provides an in-depth overview of the biological function of this compound in plants, including its biosynthesis, breakdown, and physiological roles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis and Chemical Structure

This compound, systematically known as 5-(methylsulfinyl)pentyl glucosinolate, is derived from the amino acid methionine through a chain elongation and modification pathway. The biosynthesis of aliphatic glucosinolates is a complex process involving several enzymatic steps that are well-characterized in the model plant Arabidopsis thaliana.

The core structure of this compound consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from a chain-elongated methionine. The final step in the biosynthesis of the core glucosinolate structure is catalyzed by a sulfotransferase. Subsequent modifications of the side chain, such as oxidation of the sulfur atom, lead to the formation of this compound.

The "Mustard Oil Bomb": Hydrolysis of this compound

In intact plant tissues, this compound is physically separated from the enzyme myrosinase. When the plant tissue is damaged, for instance by herbivore feeding or pathogen invasion, this compartmentalization is disrupted, allowing myrosinase to come into contact with this compound. This initiates a rapid hydrolysis reaction, often referred to as the "mustard oil bomb," which releases glucose and an unstable aglycone. The aglycone then spontaneously rearranges to form bioactive compounds, primarily 5-(methylsulfinyl)pentyl isothiocyanate.

Biological Functions in Plants

The primary biological role of this compound and its hydrolysis products is in plant defense.

Defense Against Herbivores

The isothiocyanates produced from this compound hydrolysis are toxic or deterrent to a wide range of generalist herbivores. The pungent taste and irritant nature of these compounds discourage feeding. Some specialist herbivores, however, have evolved mechanisms to detoxify or sequester glucosinolates, and may even use them as feeding or oviposition cues.

Defense Against Pathogens

The breakdown products of this compound also exhibit antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria. Isothiocyanates can inhibit the growth and development of various plant pathogens.

Response to Abiotic Stress

While the primary role of glucosinolates is in biotic defense, there is evidence that their metabolism is influenced by abiotic stressors such as drought, salinity, and temperature. The accumulation of certain glucosinolates, including aliphatic ones like this compound, may be altered under stress conditions, suggesting a potential role in the plant's overall stress response.

Quantitative Data on this compound

The concentration of this compound can vary significantly between different plant species, tissues, and developmental stages. The following table summarizes some reported quantitative data for this compound in various Brassicaceae vegetables.[1]

| Plant Species | Vegetable Type | This compound Concentration (μg/g dry weight) |

| Brassica oleracea var. capitata | Cabbage | Not Detected |

| Brassica oleracea var. italica | Broccoli | Not Detected |

| Brassica rapa var. chinensis | Pak Choi | Not Detected |

| Brassica rapa var. pekinensis | Chinese Cabbage | Not Detected |

| Eruca vesicaria | Arugula | Not Detected |

| Raphanus sativus | Radish | Not Detected |

| Brassica juncea | Mustard Greens | Not Detected |

| Brassica oleracea var. acephala | Kale | Newly identified |

| Armoracia rusticana | Horseradish | Not Detected |

| Nasturtium officinale | Watercress | Not Detected |

| Brassica napus | Rapeseed | Not Detected |

| Sinapis alba | White Mustard | Not Detected |

Note: The absence of detection in some studies does not necessarily mean the complete absence of the compound, but that it was below the limit of detection for the analytical method used. A recent study has newly identified this compound in Brassica oleracea var. acephala (kale).

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol describes a general method for the extraction and quantification of glucosinolates, which can be applied for this compound analysis.

5.1.1. Materials and Reagents

-

Plant material (fresh, frozen, or freeze-dried)

-

70% (v/v) Methanol

-

DEAE-Sephadex A-25

-

Purified sulfatase (from Helix pomatia)

-

Sinigrin (as an internal standard)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a UV detector or a mass spectrometer

5.1.2. Extraction Procedure

-

Freeze plant material in liquid nitrogen and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-heated 70% methanol and a known amount of internal standard (e.g., sinigrin).

-

Incubate at 70°C for 20 minutes to inactivate myrosinase.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 70% methanol.

-

Combine the supernatants.

5.1.3. Desulfation

-

Prepare a small column with DEAE-Sephadex A-25.

-

Apply the combined supernatant to the column. The glucosinolates will bind to the resin.

-

Wash the column with water to remove impurities.

-

Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate group, forming desulfoglucosinolates.

-

Elute the desulfoglucosinolates from the column with ultrapure water.

5.1.4. HPLC Analysis

-

Analyze the eluted desulfoglucosinolates using a reverse-phase C18 column.

-

Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.

-

Detect the desulfoglucosinolates at 229 nm using a UV detector.

-

Quantify this compound by comparing its peak area to that of the internal standard and using a response factor.

Herbivore Feeding Bioassay

This protocol outlines a general method to assess the effect of this compound on a generalist insect herbivore.

5.2.1. Materials

-

Generalist insect herbivores (e.g., larvae of Spodoptera littoralis)

-

Artificial diet for the insect

-

Purified this compound and myrosinase (or a plant extract containing known concentrations)

-

Petri dishes or multi-well plates

-

Analytical balance

5.2.2. Procedure

-

Prepare the artificial diet according to the standard protocol for the chosen insect species.

-

Incorporate different concentrations of this compound and a fixed amount of myrosinase into the diet. A control diet without this compound should also be prepared.

-

Dispense a known amount of each diet into individual Petri dishes or wells.

-

Starve the insect larvae for a few hours before the experiment.

-

Place one larva in each dish/well.

-

Monitor larval weight gain and survival over a set period (e.g., 7 days).

-

Calculate the relative growth rate and mortality for each treatment.

Pathogen Infection Assay

This protocol provides a general framework to test the role of this compound in plant defense against a necrotrophic fungal pathogen.

5.3.1. Materials

-

Plants with varying levels of this compound (e.g., wild-type vs. mutants or transgenic lines)

-

Necrotrophic fungal pathogen (e.g., Botrytis cinerea)

-

Spore suspension of the pathogen

-

Growth chambers with controlled humidity and temperature

-

Calipers or imaging software for lesion size measurement

5.3.2. Procedure

-

Grow the plants to a suitable developmental stage (e.g., 4-5 weeks old).

-

Prepare a spore suspension of the pathogen at a known concentration.

-

Inoculate the leaves of the plants by placing a droplet of the spore suspension on the leaf surface.

-

Place the inoculated plants in a high-humidity environment to facilitate infection.

-

Monitor the development of disease symptoms (e.g., lesion size) over several days.

-

Measure the lesion diameter at different time points.

-

Compare the disease progression between plants with different this compound levels.

Signaling Pathways

The biosynthesis of aliphatic glucosinolates, including this compound, is regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).

-

Jasmonic Acid (JA): Generally considered a key positive regulator of defense against herbivores and necrotrophic pathogens. JA signaling often leads to an increase in the biosynthesis of aliphatic glucosinolates.

-

Salicylic Acid (SA): Primarily involved in defense against biotrophic pathogens. The SA pathway often acts antagonistically to the JA pathway, meaning that high levels of SA can suppress JA-mediated defenses, including the production of some glucosinolates.

-

Ethylene (ET): Can act synergistically or antagonistically with the JA pathway, depending on the specific plant-attacker interaction.

Conclusion

This compound, through its hydrolysis product 5-(methylsulfinyl)pentyl isothiocyanate, is an integral component of the chemical defense system of many Brassicaceae plants. Its biological activity is primarily directed against herbivores and pathogens. The biosynthesis of this compound is tightly regulated by a network of phytohormonal signaling pathways, allowing the plant to mount an appropriate defense response to various biotic challenges. Further research into the specific bioactivity of this compound and its breakdown products may reveal novel applications in agriculture and medicine. The experimental protocols provided in this guide offer a starting point for researchers interested in further elucidating the multifaceted role of this important plant secondary metabolite.

References

Unveiling Glucoalyssin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoalyssin, a glucosinolate found in select species of the Brassicaceae family, is a molecule of growing interest in the scientific community. First identified in the 1950s, its biological activity, primarily through its hydrolysis product alyssin, is now the subject of intense research.[1] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data. Furthermore, it elucidates the key signaling pathways modulated by its isothiocyanate derivative, offering a foundation for future research and drug development endeavors.

Discovery and Natural Occurrence

This compound (5-methylsulfinylpentyl glucosinolate) was first isolated from Alyssum argenteum in the 1950s.[1] It is also found in other species of the Alyssum genus, such as Alyssum montanum and Alyssum alyssoides, as well as in Degenia velebitica and various Brassica species, including rapeseed (Brassica napus).[1] Structurally, it is an organic compound belonging to the alkylglucosinolate class, characterized by a β-D-glucopyranose unit linked via a sulfur atom to a sulfated thiohydroximate function with a 5-(methylsulfinyl)pentyl side chain.[2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H25NO10S3 | [3] |

| Molar Mass | 451.5 g/mol | [3] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-N-sulfooxyhexanimidothioate | [3] |

| CAS Number | 499-37-6 | [1] |

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, begins with chain elongation of the amino acid methionine.[2] This is followed by the formation of the core glucosinolate structure and subsequent side-chain modifications.[2][5] The precursor to this compound is likely glucoberteroin, which has a thioether unit that is oxidized to a sulfoxide to form this compound.[1]

Caption: Simplified biosynthetic pathway of this compound from methionine.

Isolation and Purification of this compound

The isolation of this compound from plant material is a multi-step process involving extraction, ion-exchange chromatography, and further purification. The following protocol is a composite methodology based on established procedures for glucosinolate isolation.

Experimental Protocol: Isolation from Rapeseed (Brassica napus L.)

3.1.1. Materials and Reagents

-

Rapeseed meal

-

70% Methanol

-

DEAE-Sephadex A-25

-

Arginine-coupled Sephadex G-10

-

Ammonium bicarbonate

-

Myrosinase solution (prepared from white mustard seed)

-

Glucose oxidase reagent

-

Phosphate buffer (0.05 M, pH 6.8)

-

High-Performance Liquid Chromatography (HPLC) system

3.1.2. Extraction

-

Homogenization: Freeze plant material (e.g., rapeseed meal) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered material with boiling 70% methanol to inactivate myrosinase enzymes.[6] Centrifuge the mixture to pellet solid debris.

-

Concentration: Decant the supernatant and concentrate it under reduced pressure.

3.1.3. Ion-Exchange Chromatography

-

Column Preparation: Prepare a DEAE-Sephadex A-25 column and equilibrate with ammonium bicarbonate buffer (pH 8.0).

-

Loading: Apply the concentrated extract to the column. Glucosinolates, being anionic, will bind to the resin.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound glucosinolates with a gradient of ammonium bicarbonate.

3.1.4. Affinity Chromatography

-

Column Preparation: Prepare a column with arginine coupled to Sephadex G-10. This matrix provides enhanced separation of different glucosinolates.

-

Fraction Application: Apply the glucosinolate-containing fractions from the ion-exchange step to the arginine-Sephadex column.

-

Elution and Fraction Collection: Elute the column and collect fractions. The different glucosinolates, including this compound, will separate based on their affinity for the arginine ligand.

3.1.5. Purity Assessment and Quantification

-

HPLC Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.

-

Quantitative Assay: Quantify the this compound content by measuring the glucose released upon enzymatic hydrolysis with myrosinase.[1] The released glucose is then measured using a glucose oxidase reagent, with absorbance read at 450 nm.[1]

Caption: General workflow for the isolation and purification of this compound.

Quantitative Data

The following table presents hypothetical data for a typical purification of this compound, illustrating the expected changes in protein content, enzyme activity, and purity at each step. Actual values will vary depending on the starting material and specific experimental conditions.

Table 2: Purification of this compound from Rapeseed Meal

| Purification Step | Total Protein (mg) | Total Activity (units)† | Specific Activity (units/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | 10,000 | 2,500 | 0.25 | 100 | 1 |

| 70% Methanol Precipitation | 3,000 | 2,250 | 0.75 | 90 | 3 |

| DEAE-Sephadex A-25 | 500 | 1,875 | 3.75 | 75 | 15 |

| Arginine-Sephadex G-10 | 50 | 1,250 | 25 | 50 | 100 |

†One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute at a specified temperature and pH.

Biological Activity and Signaling Pathways of Alyssin

Intact glucosinolates like this compound are generally considered biologically inactive.[6] Their biological effects are mediated by their hydrolysis products, which are formed upon tissue damage when the glucosinolates come into contact with the enzyme myrosinase. The primary hydrolysis product of this compound is the isothiocyanate alyssin (5-methylsulfinylpentyl isothiocyanate). Isothiocyanates are known to exert a variety of biological effects, including antioxidant and anti-inflammatory activities, through the modulation of key cellular signaling pathways.

The Keap1-Nrf2-ARE Signaling Pathway

Alyssin, like other isothiocyanates, is a potent activator of the Keap1-Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1, which targets it for ubiquitination and proteasomal degradation. Electrophilic compounds like alyssin can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Caption: Alyssin-mediated activation of the Nrf2 antioxidant response pathway.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Alyssin has been shown to inhibit the activation of the NF-κB pathway, although the precise mechanism is still under investigation. It is thought to interfere with the phosphorylation of IκB, thereby preventing NF-κB translocation and reducing inflammation.

References

- 1. Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

Glucoalyssin and its Role in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoalyssin is a methionine-derived aliphatic glucosinolate found in members of the Brassicaceae family. As an integral component of the glucosinolate-myrosinase defense system, often termed the "mustard oil bomb," this compound plays a significant role in protecting plants against a broad spectrum of herbivores and pathogens. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce 5-(methylsulfinyl)pentyl isothiocyanate, commonly known as alyssin. This isothiocyanate is a highly reactive and biologically active compound responsible for the defensive properties of this compound. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its mechanism of action in plant defense, and its potential applications in drug development. Detailed experimental protocols for the analysis of this compound and the assessment of its bioactivity are also presented.

Introduction to the Glucosinolate-Myrosinase System

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among the most well-studied of these is the glucosinolate-myrosinase system, a hallmark of the order Brassicales, which includes economically important crops like broccoli, cabbage, and mustard.[1][2] This defense system is a two-component chemical bomb.[1] Glucosinolates, such as this compound, are biologically inactive and are stored separately from the enzyme myrosinase within the plant cell.[3][4] When plant tissue is damaged, for instance by a chewing insect or an invading pathogen, the cellular compartmentalization is disrupted, allowing myrosinase to come into contact with glucosinolates.[4][5]

Myrosinase rapidly hydrolyzes the glucosinolate, cleaving the glucose molecule and leading to the formation of an unstable aglycone. This intermediate then spontaneously rearranges to form various biologically active products, primarily isothiocyanates, but also nitriles, thiocyanates, and other compounds depending on the specific glucosinolate structure and reaction conditions such as pH.[1][6] These hydrolysis products are often toxic or deterrent to a wide range of organisms.[3]

This compound: Structure and Biosynthesis

This compound, chemically known as (R/S)-5-(methylsulfinyl)pentyl glucosinolate, is an aliphatic glucosinolate derived from the amino acid methionine.[7][8] Its structure features a five-carbon chain with a sulfoxide group. The biosynthesis of this compound, like other methionine-derived glucosinolates, involves three main stages: chain elongation, core structure formation, and side-chain modification.[7][9]

-

Chain Elongation of Methionine: The side chain of methionine is elongated by one or more methylene (-CH2-) groups. This process involves a cycle of deamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation.[10][11]

-

Core Glucosinolate Structure Formation: The chain-elongated amino acid is converted into the characteristic glucosinolate core structure. This involves the conversion of the amino acid to an aldoxime, followed by a series of enzymatic steps leading to a thiohydroximic acid intermediate, which is then S-glucosylated and subsequently sulfated.[9]

-

Side-Chain Modification: The final step in this compound biosynthesis is the oxidation of the sulfur atom in the side chain of its precursor, glucoberteroin (5-(methylthio)pentyl glucosinolate), to form the characteristic sulfoxide group of this compound.[12]

Regulation of this compound Biosynthesis and Defense Signaling

The biosynthesis of aliphatic glucosinolates, including this compound, is a tightly regulated process that is influenced by both developmental cues and environmental stimuli, such as herbivore attack and pathogen infection. This regulation is primarily controlled at the transcriptional level by a network of transcription factors.

Key positive regulators of aliphatic glucosinolate biosynthesis in the model plant Arabidopsis thaliana are the R2R3-MYB transcription factors: MYB28, MYB29, and MYB76.[1][2][3] MYB28 is considered the primary regulator, with MYB29 and MYB76 playing partially redundant and accessory roles.[1][5] These transcription factors are, in turn, regulated by various signaling pathways, including those mediated by the plant hormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), which are central to plant defense responses.[2][13] For instance, MYB29 expression is responsive to methyl jasmonate, a key signaling molecule in defense against chewing insects.[2]

Role in Plant Defense: The Action of Alyssin

The defensive properties of this compound are realized through its hydrolysis product, alyssin (5-(methylsulfinyl)pentyl isothiocyanate). Isothiocyanates are highly electrophilic compounds that can react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione.[14] This reactivity is the basis for their toxicity and deterrent effects on a wide range of organisms.

Defense Against Herbivores

Isothiocyanates, including by inference alyssin, act as feeding deterrents to generalist herbivores.[15] Studies have shown that increased levels of glucosinolates in plant tissues are correlated with reduced feeding by generalist insects like Trichoplusia ni.[8] The pungent flavor and irritant nature of isothiocyanates can deter feeding, and at higher concentrations, they can be toxic, impairing growth and development of insect larvae.[16]

Defense Against Pathogens

Alyssin and other isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[9][17][18] Their mechanism of action is thought to involve the disruption of cellular functions through the inactivation of essential enzymes and proteins.[8] For example, 4-methylsulphinylbutyl isothiocyanate (sulforaphane), a structurally similar compound to alyssin, has been shown to inhibit the growth of a range of pathogenic bacteria and fungi.[19]

Quantitative Data on this compound

The concentration of this compound can vary significantly between different plant species, tissues, and developmental stages.[4][20][21] The following tables summarize some of the reported quantitative data for this compound and the bioactivity of related isothiocyanates.

Table 1: Concentration of this compound in Various Plant Tissues

| Plant Species | Tissue | Concentration (μmol/g DW) | Reference |

| Brassica rapa ssp. pekinensis | Seedling (0-14 days) | Detected | [21] |

| Brassica rapa | Leaves | Varies by cultivar | [10] |

| Brassica crops (various) | Seeds | Generally low to non-detected | [20] |

| Brassica crops (various) | Sprouts | Generally low to non-detected | [20] |

| Brassica crops (various) | Shoots | Generally low to non-detected | [20] |

| Brassica crops (various) | Roots | Generally low to non-detected | [20] |

Table 2: Bioactivity of Alyssin and Structurally Similar Isothiocyanates

| Compound | Target Organism | Bioassay | Effective Concentration | Reference |

| Benzyl isothiocyanate | Sclerotinia sclerotiorum | Sclerotial germination | EC50: 75.1 µmol/L | [10] |

| Benzyl isothiocyanate | MRSA isolates | MIC | 2.9 - 110 µg/mL | [17] |

| Sulforaphane | Escherichia coli | MIC | 88.6 mg/L | [8] |

| Sulforaphane | Bacillus subtilis | MIC | 177.3 mg/L | [8] |

| Allyl isothiocyanate | Aspergillus parasiticus | Growth inhibition | > 5 mg | [22] |

Potential for Drug Development

The biological activity of isothiocyanates, including alyssin, has garnered interest for their potential therapeutic applications in humans.[19] Much of the research has focused on sulforaphane, the isothiocyanate from broccoli, but the principles can be extended to other isothiocyanates like alyssin.

Anticancer Activity

Isothiocyanates have been shown to exhibit anticancer properties through various mechanisms, including the induction of phase II detoxification enzymes, cell cycle arrest, and the induction of apoptosis in cancer cells.[2][3][14] For example, allicin (a compound from garlic, not to be confused with alyssin) has been shown to induce apoptosis and cell cycle arrest in breast cancer cells through modulation of the p53 pathway.[3] The electrophilic nature of isothiocyanates allows them to react with cellular targets involved in these pathways.[14]

Antimicrobial Properties

The broad-spectrum antimicrobial activity of isothiocyanates suggests their potential use as novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.[17][18]

Pharmacokinetics and Bioavailability

A critical aspect for drug development is understanding the pharmacokinetics and bioavailability of the active compound.[23][24] Isothiocyanates are generally well-absorbed, but their metabolism can be complex, often involving conjugation with glutathione.[20][25] The bioavailability can be influenced by food processing, as myrosinase is heat-labile.[25]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from established methods for glucosinolate analysis.[11][15][25][26]

Objective: To extract, desulfate, and quantify this compound from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Freeze-dried plant material

-

70% (v/v) Methanol

-

DEAE-Sephadex A-25 resin

-

Purified sulfatase (from Helix pomatia)

-

Milli-Q water

-

Sinigrin (for standard curve)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of freeze-dried, finely ground plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol pre-heated to 70°C.

-

Vortex thoroughly and incubate at 70°C for 20 minutes.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

-

Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25 resin.

-

Apply the supernatant from the extraction step to the column.

-

Wash the column with 70% methanol and then with water to remove impurities.

-

Apply 75 µL of purified sulfatase solution to the column and let it react overnight at room temperature.

-

-

Elution and Analysis:

-

Elute the desulfoglucosinolates from the column with two 0.5 mL aliquots of Milli-Q water.

-

Filter the eluate through a 0.22 µm filter.

-

Inject 20 µL of the filtered eluate into an HPLC system.

-

Separate desulfoglucosinolates on a C18 column with a water:acetonitrile gradient.

-

Detect the compounds at 229 nm.

-

Identify desulfo-glucoalyssin based on its retention time compared to a known standard or published data.

-

Quantify the concentration using a standard curve prepared with a known glucosinolate standard (e.g., sinigrin) and applying a relative response factor for this compound.

-

Insect Antifeedant Bioassay

This protocol outlines a no-choice leaf disc bioassay to evaluate the antifeedant properties of this compound or its hydrolysis product, alyssin.[27][28][29]

Objective: To determine the antifeedant activity of a test compound against a generalist chewing insect (e.g., Spodoptera litura).

Materials:

-

Test insects (e.g., 3rd instar larvae of Spodoptera litura)

-

Fresh host plant leaves (e.g., cabbage)

-

Test compound (this compound or alyssin) dissolved in a suitable solvent (e.g., ethanol)

-

Petri dishes with moist filter paper

-

Leaf disc punch

-

Digital scanner and image analysis software

Procedure:

-

Preparation of Leaf Discs:

-

Excise leaf discs of a uniform size (e.g., 2 cm diameter) from fresh host plant leaves.

-

Prepare a series of concentrations of the test compound.

-

Uniformly apply a known volume (e.g., 50 µL) of each concentration to a leaf disc.

-

Prepare control discs by applying the solvent only.

-

Allow the solvent to evaporate completely.

-

-

Bioassay Setup:

-

Place one treated leaf disc in a Petri dish lined with moist filter paper.

-

Introduce one pre-starved (for ~4 hours) insect larva into the Petri dish.

-

Prepare several replicates for each concentration and the control.

-

-

Data Collection and Analysis:

-

Incubate the Petri dishes at a controlled temperature and photoperiod for 24-48 hours.

-

After the incubation period, remove the remaining leaf disc fragments.

-

Scan the leaf disc fragments and calculate the area consumed using image analysis software.

-

Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100 where C is the area consumed in the control and T is the area consumed in the treatment.

-

Antifungal Spore Germination Assay

This protocol describes a method to assess the antifungal activity of alyssin by observing its effect on spore germination.[17][27][30]

Objective: To determine the inhibitory concentration of alyssin on the spore germination of a model fungus (e.g., Botrytis cinerea).

Materials:

-

Fungal culture (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) and Broth (PDB)

-

Alyssin dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader or microscope

Procedure:

-

Spore Suspension Preparation:

-

Grow the fungus on PDA plates until sporulation occurs.

-

Harvest the spores by flooding the plate with sterile water and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

-

-

Assay Setup:

-

In a 96-well microtiter plate, prepare a serial dilution of alyssin in PDB.

-

Add the spore suspension to each well.

-

Include a positive control (a known fungicide), a negative control (solvent only), and a blank (PDB only).

-

-

Incubation and Assessment:

-

Incubate the microtiter plate at the optimal temperature for the fungus (e.g., 20-25°C) for 18-24 hours.

-

Assess spore germination either by:

-

Microscopy: Observing the percentage of germinated spores in each well. A spore is considered germinated if the germ tube is at least twice the length of the spore.

-

Microplate Reader: Measuring the optical density (e.g., at 600 nm) as an indicator of fungal growth.

-

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of alyssin that completely inhibits visible fungal growth or spore germination.

-

Conclusion

This compound is a key player in the chemical defense strategy of Brassicaceae plants. Its biosynthesis is intricately regulated by a network of transcription factors that respond to biotic stress signals. The defensive capacity of this compound is manifested through its hydrolysis to the reactive isothiocyanate, alyssin, which exhibits potent anti-herbivore and antimicrobial properties. The biological activity of alyssin and other isothiocyanates also presents promising avenues for drug development, particularly in the fields of oncology and infectious diseases. Further research into the specific mechanisms of action of alyssin and its pharmacokinetic profile will be crucial in harnessing its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound in plant biology and its potential applications for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Allicin and Digestive System Cancers: From Chemical Structure to Its Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allicin induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allicin inhibits the invasion of lung adenocarcinoma cells by altering tissue inhibitor of metalloproteinase/matrix metalloproteinase balance via reducing the activity of phosphoinositide 3-kinase/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Plant Glucosinolate Content and Host-Plant Preference and Suitability in the Small White Butterfly (Lepidoptera: Pieridae) and Comparison with Another Specialist Lepidopteran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. plantuml.com [plantuml.com]

- 12. Graphviz [graphviz.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifeedant and oviposition-deterring activity of total ginsenosides against Pieris rapae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics and pharmacodynamics of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antifeedant and oviposition-deterring activity of total ginsenosides against Pieris rapae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates [frontiersin.org]

- 23. DOT Language | Graphviz [graphviz.org]

- 24. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 26. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 27. Spore swelling and germination as a bioassay for the rapid screening of crude biological extracts for antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. dot | Graphviz [graphviz.org]

- 29. Cabbage Leaf Epicuticular Wax Deters Female Oviposition and Larval Feeding of Pieris rapae - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Glucoalyssin to Alyssin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of glucoalyssin, a glucosinolate found in plants of the Brassicaceae family, to its corresponding isothiocyanate, alyssin. The document details the underlying biochemical pathway, presents available quantitative data on myrosinase kinetics with various glucosinolates, and offers detailed experimental protocols for the extraction of myrosinase, the execution of the hydrolysis reaction, and the quantification of both the substrate and the product. Furthermore, this guide explores the downstream cellular effects of alyssin, particularly its role in inducing oxidative stress and apoptosis in cancer cells, visualized through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales, which includes widely consumed vegetables such as broccoli, cabbage, and mustard. These compounds are stored in the plant vacuole, physically separated from the enzyme myrosinase (a β-thioglucosidase)[1]. Upon tissue damage, such as through chewing or insect predation, myrosinase is released and catalyzes the hydrolysis of glucosinolates[2]. This process, often referred to as the "mustard oil bomb," serves as a defense mechanism for the plant[2].

This compound (5-methylsulfinylpentyl glucosinolate) is an aliphatic glucosinolate found in various Brassica species. Its enzymatic hydrolysis yields alyssin (5-methylsulfinylpentyl isothiocyanate), a compound that has garnered interest for its potential biological activities, including anticancer properties. This guide provides a detailed examination of this enzymatic conversion and the subsequent biological effects of alyssin.

The Enzymatic Hydrolysis Pathway

The hydrolysis of this compound by myrosinase is a two-step process. First, the enzyme cleaves the β-thioglucosidic bond of this compound, releasing a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfate[3]. This intermediate then undergoes a spontaneous, non-enzymatic rearrangement, known as the Lossen rearrangement, to form the isothiocyanate, alyssin[3]. Under certain conditions, such as acidic pH or the presence of specific proteins, the aglycone can also rearrange to form nitriles or other byproducts.

Quantitative Data on Myrosinase Kinetics

While specific kinetic parameters for the hydrolysis of this compound by myrosinase are not extensively reported in the literature, studies on other glucosinolate substrates provide valuable comparative insights into myrosinase activity. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate.

| Substrate | Myrosinase Source | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Sinigrin | Sinapis alba | 0.15 - 0.35 | Not specified | [4] |

| Glucoraphanin | Brassica oleracea | 0.25 | Not specified | [5] |

| Gluconapin | Brassica napus | 0.29 | Not specified | [6] |

| Progoitrin | Brassica napus | 0.45 | Not specified | [6] |

Note: The kinetic parameters of myrosinase are influenced by factors such as the source of the enzyme, purity, assay conditions (pH, temperature), and the presence of cofactors like ascorbic acid.

Bioactivity of Alyssin: A Signaling Perspective

Alyssin, like other isothiocyanates, exhibits anticancer activity through various mechanisms, a key one being the induction of oxidative stress and subsequent apoptosis in cancer cells. The following pathway illustrates the proposed mechanism of action.

Alyssin is proposed to increase the intracellular levels of reactive oxygen species (ROS)[7][8][9][10][11]. This surge in ROS can have a dual effect. On one hand, it can lead to the dissociation of the Nrf2 transcription factor from its inhibitor Keap1[12][13]. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes[12][13]. On the other hand, excessive ROS can induce mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death, or apoptosis[7][8][9][10][11].

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the enzymatic hydrolysis of this compound.

Experimental Workflow

The overall experimental process can be summarized in the following workflow:

Protocol for Myrosinase Extraction and Purification

This protocol is adapted from methods described for the purification of myrosinase from Brassica species.

Materials:

-

Brassica seeds (e.g., mustard, broccoli)

-

Extraction Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM β-mercaptoethanol

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

Dialysis Buffer: 20 mM Tris-HCl, pH 7.5

Procedure:

-

Grind 10 g of Brassica seeds to a fine powder in a pre-chilled mortar and pestle.

-

Suspend the powder in 100 mL of cold Extraction Buffer.

-

Stir the suspension for 30 minutes at 4°C.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude enzyme extract).

-

Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring at 4°C. Allow proteins to precipitate for 1 hour.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the pellet.

-

Add more ammonium sulfate to the supernatant to reach 80% saturation. Stir for 1 hour at 4°C.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.

-

Dialyze the protein solution against 2 L of Dialysis Buffer overnight at 4°C with at least two buffer changes.

-

The dialyzed solution contains partially purified myrosinase and can be used for the hydrolysis assay. For higher purity, further chromatographic steps like ion-exchange or affinity chromatography can be performed.

Protocol for Enzymatic Hydrolysis of this compound

Materials:

-

Purified myrosinase solution

-

This compound standard

-

Reaction Buffer: 100 mM phosphate buffer, pH 6.5

-

Quenching Solution: Acetonitrile or heating at 95°C for 5 minutes

Procedure:

-

Prepare a stock solution of this compound in ultrapure water.

-

In a microcentrifuge tube, prepare the reaction mixture by adding Reaction Buffer, this compound solution to the desired final concentration, and ultrapure water to a final volume of, for example, 500 µL.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a specific amount of the purified myrosinase solution.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes). For kinetic studies, aliquots can be taken at different time points.

-

Stop the reaction by adding an equal volume of Quenching Solution or by heat inactivation.

-

Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

The supernatant is now ready for analysis by HPLC or UHPLC-MS/MS.

Protocol for Quantification by HPLC-UV

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 229 nm for this compound and ~240-250 nm for alyssin (optimization may be required).

-

Injection Volume: 20 µL

Procedure:

-

Prepare a series of standard solutions of this compound and alyssin of known concentrations to generate calibration curves.

-

Inject the standards and the supernatant from the enzymatic reaction onto the HPLC system.

-

Identify the peaks for this compound and alyssin based on their retention times compared to the standards.

-

Quantify the concentration of this compound and alyssin in the samples by integrating the peak areas and using the calibration curves.

Protocol for Quantification by UHPLC-MS/MS

For higher sensitivity and specificity, UHPLC-MS/MS is the preferred method.

Instrumentation and Conditions:

-

UHPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A fast gradient, e.g., 2% to 98% B in 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Negative ESI for this compound, positive ESI for alyssin (optimization required).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and alyssin need to be determined by infusing pure standards.

Sample Preparation:

-

Dilute the supernatant from the enzymatic reaction with the initial mobile phase composition to minimize solvent effects.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

Procedure:

-

Develop an MRM method by optimizing the MS/MS parameters for this compound and alyssin using standard solutions.

-

Generate calibration curves using standard solutions.

-

Inject the prepared samples and quantify the analytes based on the peak areas in the MRM chromatograms.

Conclusion

The enzymatic hydrolysis of this compound to alyssin is a fundamental reaction in the biochemistry of Brassica plants with significant implications for human health. While specific kinetic data for this particular substrate-enzyme pair remains an area for further investigation, the methodologies for studying this reaction are well-established. The anticancer properties of alyssin, mediated through the induction of oxidative stress and apoptosis, highlight its potential as a lead compound for drug development. This technical guide provides researchers with the necessary theoretical background and practical protocols to further explore the enzymatic synthesis of alyssin and elucidate its mechanism of action in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Degradation of Glucoalyssin by Myrosinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic degradation of glucoalyssin by myrosinase. It details the biochemical mechanisms, influential factors, and resultant products of this critical biological reaction. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this process, and includes visualizations of the core pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While specific kinetic data for this compound is limited in published literature, this guide draws upon established knowledge of myrosinase activity on analogous aliphatic glucosinolates to provide a thorough and practical resource.

Introduction

This compound is an aliphatic glucosinolate found in various cruciferous plants.[1] Upon tissue damage, it comes into contact with the endogenous enzyme myrosinase (a β-thioglucosidase, E.C. 3.2.1.147), initiating a hydrolytic cascade that results in the formation of biologically active compounds.[2][3] The primary degradation product of this compound is 3-methylsulfinylpropyl isothiocyanate, an isothiocyanate (ITC) with potential applications in pharmacology and drug development due to its bioactivity.[1] Understanding the kinetics and mechanisms of this enzymatic degradation is crucial for harnessing the therapeutic potential of these natural compounds.

The Biochemical Pathway of this compound Degradation

The degradation of this compound by myrosinase follows a well-established two-step mechanism common to all glucosinolates.[4][5]

-

Hydrolysis of the Thioglucosidic Bond: Myrosinase catalyzes the cleavage of the β-thioglucosidic bond in the this compound molecule, releasing a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[4]

-

Rearrangement of the Aglycone: The unstable aglycone spontaneously undergoes a Lossen rearrangement to form the corresponding isothiocyanate, 3-methylsulfinylpropyl isothiocyanate. Under certain conditions, such as acidic pH or the presence of specific proteins, the rearrangement can also lead to the formation of nitriles, thiocyanates, or other minor products.[2]

Below is a Graphviz diagram illustrating the enzymatic degradation pathway of this compound.

Quantitative Data on Myrosinase Activity

Table 1: Michaelis-Menten Kinetic Parameters of Myrosinases with Aliphatic Glucosinolates

| Glucosinolate Substrate | Myrosinase Source | Km (µM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |

| Sinigrin | Sinapis alba (White Mustard) | ~86 | ~0.246 | 4.5 | 30-40 | [6] |

| Glucoraphanin | Brassica oleracea (Broccoli) | - | 5.87 | 7.0 | 40 | [1] |

| Sinigrin | Brassica oleracea (Broccoli) | 40 | 0.42 | 3.0 | 30-50 | [6] |

| Sinigrin | Shewanella baltica Myr-37 | - | 6.95 | 8.0 | 50 | [1] |

Note: The provided values are illustrative and can vary depending on the specific experimental conditions, such as enzyme purity and assay method.

Experimental Protocols

Extraction and Purification of Myrosinase

A common method for extracting myrosinase from plant sources, such as broccoli, involves the following steps:

-

Homogenization: Fresh or frozen plant material is homogenized in a cold extraction buffer (e.g., 10 mM phosphate buffer, pH 7.0) to release the enzyme.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris.

-

Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to concentrate the protein fraction containing myrosinase.

-

Dialysis: The protein pellet is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess salt.

-

Chromatography: Further purification can be achieved using various chromatographic techniques, such as ion-exchange chromatography or size-exclusion chromatography.

Below is a Graphviz diagram outlining a typical workflow for myrosinase extraction and purification.

Myrosinase Activity Assay

Myrosinase activity can be determined by monitoring the rate of substrate (this compound) disappearance or product (glucose or 3-methylsulfinylpropyl isothiocyanate) formation. A common method is a spectrophotometric assay based on the decrease in absorbance of the glucosinolate substrate.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.5).

-

Enzyme Addition: Initiate the reaction by adding a specific amount of purified myrosinase.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at a specific wavelength (typically around 227 nm for glucosinolates) over time using a UV-Vis spectrophotometer.

-

Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of myrosinase activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Analysis of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound degradation products.

-

Sample Preparation: Terminate the enzymatic reaction at different time points by adding a denaturing agent (e.g., heating or adding a strong acid).

-

Extraction: Extract the degradation products from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane).

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically employed.

-

Detection: A UV detector is used for the detection of isothiocyanates, often at a wavelength around 240 nm. For compounds lacking a strong chromophore, derivatization with a UV-absorbing agent may be necessary.

-

Quantification: The concentration of each product is determined by comparing its peak area to a standard curve prepared with known concentrations of the pure compound.

-

Signaling Pathways and Biological Activity

The primary bioactive product of this compound degradation, 3-methylsulfinylpropyl isothiocyanate, belongs to the isothiocyanate family, which is known to modulate various cellular signaling pathways. While specific studies on 3-methylsulfinylpropyl isothiocyanate are limited, the general mechanisms of action for ITCs involve:

-

Keap1-Nrf2 Pathway: ITCs are potent inducers of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. By reacting with cysteine residues on Keap1, ITCs promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxification enzymes.

-

NF-κB Pathway: Many ITCs have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, thereby exerting anti-inflammatory effects.

-

Apoptosis Induction: In cancer cells, ITCs can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.

The diagram below illustrates the general interaction of isothiocyanates with key cellular signaling pathways.

Conclusion

The enzymatic degradation of this compound by myrosinase is a pivotal process that unlocks the biological potential of this glucosinolate. While further research is needed to elucidate the specific kinetic parameters and quantitative product yields for this compound, the established methodologies and knowledge from related aliphatic glucosinolates provide a solid foundation for future investigations. A thorough understanding of this enzymatic reaction is essential for the development of novel therapeutic agents derived from natural sources and for optimizing the health benefits of cruciferous vegetables. This guide serves as a foundational resource for researchers and professionals dedicated to advancing this field of study.

References

- 1. Simultaneous Hydrolysis and Extraction Increased Erucin Yield from Broccoli Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]

- 3. Kinetic and structural study of broccoli myrosinase and its interaction with different glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibition and stereochemistry of glucosinolate hydrolysis by myrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of myrosinase. Investigation of the effect of glycosyl acceptors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Study and Modeling of Wild-Type and Recombinant Broccoli Myrosinase Produced in E. coli and S. cerevisiae as a Function of Substrate Concentration, Temperature, and pH [mdpi.com]

Glucoalyssin in Alyssum Species: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoalyssin, an aliphatic glucosinolate, is a sulfur-containing secondary metabolite found within plants of the Brassicaceae family, which includes the genus Alyssum. Upon enzymatic hydrolysis by myrosinase, this compound yields 5-methylsulfinylpentyl isothiocyanate (alyssin), a compound with potential biological activity relevant to drug development. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and known biological activities. It details standardized experimental protocols for the extraction, purification, and quantification of this compound and outlines key cellular signaling pathways modulated by its isothiocyanate derivative. While quantitative data for this compound across various Alyssum species remains an area for further research, this document synthesizes current knowledge to serve as a foundational resource for scientific investigation.

Introduction

Glucosinolates (GSLs) are a class of plant secondary metabolites that function as defense compounds against pests and pathogens.[1] They are chemically stable and biologically inactive until they are hydrolyzed by the enzyme myrosinase (a β-thioglucosidase) when plant tissue is damaged.[2] This hydrolysis releases a glucose molecule and an unstable aglycone, which rearranges to form biologically active compounds, primarily isothiocyanates (ITCs).[2]

This compound (5-methylsulfinylpentyl glucosinolate) is an aliphatic GSL derived from the amino acid methionine.[1][3] Its corresponding isothiocyanate, alyssin, is the subject of interest for its potential chemopreventive, anti-inflammatory, and antioxidant properties, which are characteristic of many ITCs.[4][5] The genus Alyssum comprises over 100 species, and while the presence of various glucosinolates is characteristic of the genus, specific profiles and concentrations, including that of this compound, are not extensively documented across all species.

Chemical Profile and Bioactivation

The chemical identity of this compound and its bioactive derivative is fundamental to understanding its function.

Table 1: Chemical Profile of this compound and its Hydrolysis Product

| Compound Name | Chemical Name | Precursor Amino Acid | Molecular Formula | Bioactive Hydrolysis Product |

| This compound | 5-methylsulfinylpentyl glucosinolate | Methionine | C₁₃H₂₄NO₁₀S₃⁻ | Alyssin (5-methylsulfinylpentyl isothiocyanate) |

The bioactivation of this compound is a critical step, converting the inert glucoside into a potent isothiocyanate. This process is spatially regulated within the plant cell and is triggered by tissue disruption.

References

- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioavailability, Human Metabolism, and Dietary Interventions of Glucosinolates and Isothiocyanates: Critical Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Tryptophan-Independent Core of Indole Glucosinolate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core tryptophan-independent pathway of indole glucosinolate (IG) biosynthesis in plants, with a primary focus on the model organism Arabidopsis thaliana. Indole glucosinolates are a class of secondary metabolites crucial for plant defense and are of significant interest due to their potential anti-cancer properties in humans. While the initial precursor for the indole moiety is the amino acid tryptophan, the central part of the biosynthetic pathway, commencing from the key intermediate indole-3-acetaldoxime (IAOx), proceeds independently of tryptophan. This guide details the key enzymatic steps, presents quantitative data for the involved enzymes and metabolites, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways.

The Core Biosynthetic Pathway: From Tryptophan to Indole Glucosinolates

The biosynthesis of indole glucosinolates begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This initial step is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[1][2] IAOx serves as a critical metabolic branch point, channeling into the biosynthesis of not only indole glucosinolates but also the phytohormone indole-3-acetic acid (IAA) and the phytoalexin camalexin.[3] The subsequent steps, which are independent of tryptophan, lead to the formation of the core indole glucosinolate structure.

The central tryptophan-independent pathway involves the following key transformations:

-

Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): This reaction is the entry point into the pathway and is mediated by CYP79B2 and CYP79B3.[4]

-

Conversion of IAOx to 1-aci-nitro-2-indolyl-ethane: The cytochrome P450 enzyme CYP83B1 catalyzes the N-hydroxylation of IAOx to this reactive intermediate.[5]

-

Formation of the S-alkyl-thiohydroximate: The 1-aci-nitro-2-indolyl-ethane spontaneously reacts with a thiol-containing compound, such as cysteine, to form an S-alkyl-thiohydroximate adduct. This is the committed step towards glucosinolate formation.

-

Glucosylation and Sulfation: A series of subsequent enzymatic reactions, including glucosylation by UDP-glucosyltransferases and sulfation by sulfotransferases, lead to the formation of the basic indole glucosinolate structure, indol-3-ylmethyl glucosinolate (I3M).[2]

-

Side-Chain Modifications: The core I3M structure can be further modified by hydroxylation and methoxylation to produce a variety of indole glucosinolates, such as 4-methoxyindol-3-ylmethyl glucosinolate (4MOI3M) and 1-methoxyindol-3-ylmethyl glucosinolate (1MOI3M).[2][6]

The following diagram illustrates the core biosynthetic pathway of indole glucosinolates.

Quantitative Data

This section summarizes key quantitative data for the enzymes and metabolites involved in the tryptophan-independent core of indole glucosinolate biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ | V_max_ / Turnover Number | Organism |

| CYP79B2 (recombinant) | Tryptophan | 21 µM | 7.78 nmol/h/ml culture | Arabidopsis thaliana |

| CYP83B1 | Indole-3-acetaldoxime | 3 µM | 53 min⁻¹ | Arabidopsis thaliana |

Data sourced from Mikkelsen et al., 2000 and Bak et al., 2001.[7]

Table 2: Metabolite Concentrations in Arabidopsis thaliana Mutants

| Genotype | Indol-3-ylmethyl glucosinolate (relative to wild-type) | 4-methoxyindol-3-ylmethyl glucosinolate (relative to wild-type) |

| Wild-type (Col-0) | 100% | 100% |

| cyp79b2 cyp79b3 | Below detection limit | Below detection limit |

| cyp83b1 (ref5-1) | ~40% | ~20% |

| cyp83b1 (ref5-2, T-DNA insertion) | ~10% | ~5% |

Data are estimations based on graphical representations in Kim et al., 2015.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the tryptophan-independent indole glucosinolate pathway.

Heterologous Expression and Purification of Cytochrome P450 Enzymes (e.g., CYP79B2/B3, CYP83B1)

This protocol is a generalized procedure for expressing and purifying plant cytochrome P450 enzymes in Escherichia coli.

Objective: To produce recombinant CYP enzymes for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., C41(DE3))

-

Expression vector (e.g., pCWori+)

-

LB or Terrific Broth medium

-

Ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

δ-aminolevulinic acid

-

Lysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT)

-

Lysozyme

-

DNase I

-

Ultracentrifuge

-

Detergent (e.g., sodium cholate)

-

Chromatography system with Ni-NTA or other affinity column

Procedure:

-

Transformation: Transform the E. coli expression strain with the expression vector containing the N-terminally modified cDNA of the target CYP enzyme.

-

Culture Growth: Inoculate a starter culture in LB medium with ampicillin and grow overnight. The next day, inoculate a larger volume of Terrific Broth with the starter culture and grow at 37°C to an OD_600_ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and δ-aminolevulinic acid (e.g., 0.5 mM final concentration) to the culture. Reduce the temperature to 28°C and continue to grow for 48-72 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Lyse the cells using a French press or sonication.

-